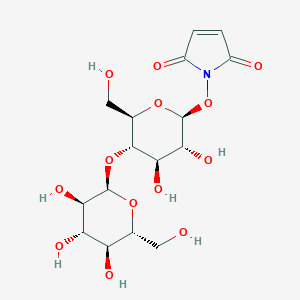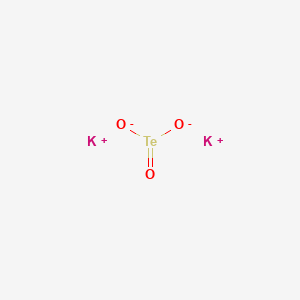
Potassium tellurite
説明
Potassium tellurite, K2TeO3, is an inorganic potassium-tellurium compound . It has been used as a selective growth medium in microbiology .
Synthesis Analysis
Potassium tellurite is a hygroscopic granular white powder . It decomposes at 460-470°C . It is used as a component of a selective medium for the growth of bacteria .Molecular Structure Analysis
The empirical formula of Potassium tellurite is K2TeO3 . Its molecular weight is 253.79 .Chemical Reactions Analysis
Tellurites can be reduced to elemental tellurium by electrolysis or a strong reducing agent . When fused with nitrate salts, tellurite salts oxidize to tellurates (TeO2−4) .科学的研究の応用
Microbiology
Application Summary
Potassium tellurite is used in microbiology as a selective medium for the growth of certain bacteria, including staphylococci and corynebacteria .
Methods of Application
It is combined with agar to create a growth medium that inhibits most Gram-negative bacteria and selects for those that can reduce tellurite to elemental tellurium, which stains the bacteria black .
Results and Outcomes
This method allows for the isolation and identification of specific bacterial strains, aiding in the study of microbial resistance and pathogenicity.
Cancer Research
Application Summary
Tellurium compounds, including potassium tellurite, have been studied for their potential in cancer treatment due to their ability to induce oxidative stress in cancer cells .
Methods of Application
Research involves comparing the toxicity of potassium tellurite in normal and cancer cells, with a focus on reactive oxygen species (ROS) generation and glutathione (GSH) content .
Results and Outcomes
Studies have shown a differential increase in ROS between leukocytes and leukemia cells when treated with tellurite, suggesting a possible therapeutic window for targeting cancer cells .
Environmental Science
Application Summary
Potassium tellurite plays a role in environmental science, particularly in the reduction of toxic oxyanions in wastewater treatment .
Methods of Application
Extracellular Polymeric Substances (EPS) from waste sludge have been used to reduce selenite and tellurite to their elemental forms, creating nanoparticles (NPs) with potential environmental applications .
Results and Outcomes
The study found that EPS could effectively reduce tellurite, with the resultant nanoparticles showing promising properties for environmental remediation .
Material Science
Application Summary
In material science, potassium tellurite is involved in the synthesis of nano-tellurium particles, which have applications in electronics and photovoltaics .
Methods of Application
Nano-tellurium particles are produced chemically or biologically and are used for their conductive and catalytic properties .
Results and Outcomes
These nanoparticles have been shown to enhance the efficiency of solar cells and have potential uses in the development of electronic materials .
Analytical Chemistry
Application Summary
Potassium tellurite is used in analytical chemistry as a component of selective media for bacterial growth, aiding in analytical studies .
Methods of Application
It is used to differentiate between bacterial species based on their ability to reduce tellurite, which is a key step in analytical procedures .
Results and Outcomes
This differentiation is crucial for the identification of bacterial contaminants in pharmaceutical products and other materials.
Pharmaceutical Research
Application Summary
Potassium tellurite has historical significance in pharmaceutical research as a therapeutic and antimicrobial agent before the advent of antibiotics .
Methods of Application
Its use in modern pharmaceutical research involves exploring its antibacterial, anti-inflammatory, and immuno-modulating properties .
Results and Outcomes
While its use is limited due to toxicity concerns, ongoing research investigates the potential of tellurium compounds in drug delivery and as antibacterial agents .
This analysis provides a detailed overview of the diverse applications of potassium tellurite across different scientific fields, highlighting its significance and potential in research and industry. The outcomes of these studies contribute to our understanding of tellurium chemistry and its practical uses.
Biological Detection Systems
Application Summary
Potassium tellurite and its nanostructures, such as quantum dots (QDs), are utilized in biological detection systems like biosensors .
Methods of Application
These nanostructures are incorporated into biosensors to enhance sensitivity and specificity for detecting biological molecules .
Results and Outcomes
The use of tellurium-based nanostructures in biosensors has shown improved performance in detecting low concentrations of biomarkers, offering potential for early disease diagnosis .
Labeling and Imaging
Application Summary
Tellurium nanostructures derived from potassium tellurite are used in labeling and imaging within biological systems for research purposes .
Methods of Application
These nanostructures are tagged to specific molecules or cells, allowing for their visualization and tracking under various imaging techniques .
Results and Outcomes
This application has facilitated the study of cellular processes and the development of new diagnostic imaging methods .
Targeted Drug Delivery Systems
Application Summary
Potassium tellurite nanoparticles are explored for their use in targeted drug delivery systems, aiming to improve the efficacy of pharmaceuticals .
Methods of Application
The nanoparticles are engineered to attach to drugs, directing them to specific sites in the body, thereby reducing side effects and enhancing treatment outcomes .
Results and Outcomes
Research indicates that tellurium nanoparticles can be effective carriers for drugs, potentially revolutionizing treatment strategies for various diseases .
Antioxidant and Lipid-Lowering Properties
Application Summary
Potassium tellurite nanoparticles exhibit novel antioxidant and lipid-lowering properties, which are being investigated for therapeutic applications .
Methods of Application
Studies involve administering these nanoparticles to model organisms and measuring their impact on oxidative stress and lipid profiles .
Results and Outcomes
Preliminary results show that tellurium nanoparticles can reduce oxidative damage and lower lipid levels, suggesting potential benefits for cardiovascular health .
Free Radical Scavenging
Application Summary
The free radical scavenging ability of potassium tellurite nanoparticles is another area of interest, particularly in the context of aging and degenerative diseases .
Methods of Application
These nanoparticles are tested for their capacity to neutralize free radicals in biological systems, which can contribute to cellular damage .
Results and Outcomes
Studies have demonstrated that tellurium nanoparticles can effectively scavenge free radicals, indicating a possible role in preventing or treating age-related conditions .
Antibacterial and Antifungal Properties
Application Summary
Potassium tellurite and its derivatives are being tested for their antibacterial and antifungal properties, with potential applications in infection control .
Methods of Application
Research involves applying tellurium compounds to various microbial cultures to assess their effectiveness in inhibiting growth .
Results and Outcomes
Initial findings suggest that certain tellurium compounds can act as potent antimicrobial agents against a range of bacterial and fungal pathogens .
These additional applications highlight the versatility of potassium tellurite in scientific research, offering promising avenues for future studies and technological advancements.
Adsorptive Agent for Pollutants
Application Summary
Nano-tellurium derived from potassium tellurite can act as an adsorptive agent to remove various pollutants from the environment .
Methods of Application
These nanoparticles are utilized to adsorb and remove heavy metals and other contaminants from water and soil, improving environmental quality .
Results and Outcomes
The efficiency of nano-tellurium particles in adsorbing pollutants like lead and mercury has been demonstrated, offering a potential solution for pollution control .
Antibacterial Coating
Application Summary
Potassium tellurite is used in the development of antibacterial coatings for medical devices and implants to prevent infections .
Methods of Application
Coatings containing tellurium nanoparticles are applied to the surfaces of medical devices to inhibit the growth of bacteria and reduce the risk of infection .
Results and Outcomes
These coatings have shown effectiveness in preventing bacterial colonization, thereby enhancing the safety of medical implants .
Photo-catalysis for Dye Degradation
Application Summary
Tellurium nanoparticles are used in photo-catalysis processes to degrade dyes and other organic compounds in wastewater treatment .
Methods of Application
Under light irradiation, these nanoparticles catalyze the breakdown of complex organic molecules into less harmful substances .
Results and Outcomes
This application has been successful in reducing the concentration of dyes in industrial effluents, contributing to cleaner water systems .
Conductive Electronic Materials
Application Summary
Potassium tellurite is involved in the synthesis of conductive electronic materials, particularly in the creation of thin-film transistors and other electronic components .
Methods of Application
Tellurium nanoparticles are incorporated into electronic circuits to improve conductivity and performance .
Results and Outcomes
The use of tellurium in electronics has led to the development of more efficient and compact devices, advancing the field of electronics .
Redox Modulators and Enzyme Inhibitors
Application Summary
Potassium tellurite and its derivatives are being researched for their potential as redox modulators and enzyme inhibitors in biological systems .
Methods of Application
Studies involve the application of tellurium compounds to modulate redox reactions and inhibit specific enzymes involved in disease processes .
Results and Outcomes
These compounds have shown promise in altering cellular redox states and inhibiting enzymes, which could lead to new treatments for various diseases .
Thermoelectric Cooling Devices
Application Summary
Tellurium, including forms derived from potassium tellurite, is used in the production of thermoelectric cooling devices due to its unique thermal properties .
Methods of Application
These devices utilize the Peltier effect, where the flow of current through tellurium elements creates a temperature difference, leading to cooling .
Results and Outcomes
Thermoelectric coolers made with tellurium are efficient and have applications in electronics cooling and temperature control in various industries .
Safety And Hazards
将来の方向性
The global demand for tellurium is rising due to its excellent physical and chemical properties, which are widely used in industries such as metallurgy and manufacturing, particularly of semiconductors and solar panels . As environmental issues surrounding tellurium have recently aroused concern due to its high toxicity, the role of microorganisms in tellurium biogeochemical cycling and the growing applications for microbial tellurium nanoparticles are being studied .
特性
IUPAC Name |
dipotassium;tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJYWDBBLZXOM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999096 | |
| Record name | Dipotassium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tellurite | |
CAS RN |
7790-58-1 | |
| Record name | Potassium tellurate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium trioxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TELLURITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M41949N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



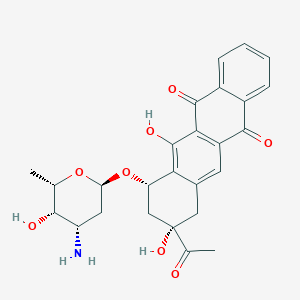
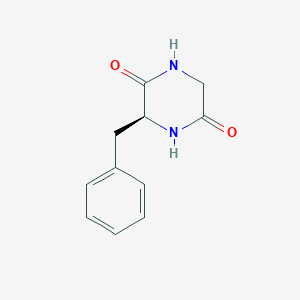
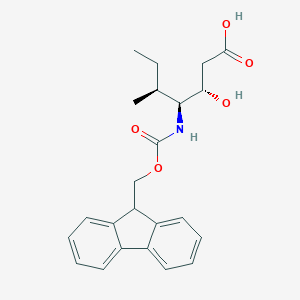

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
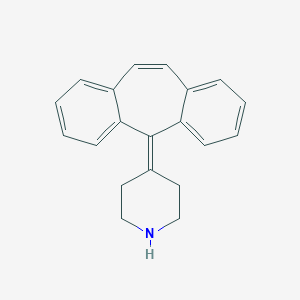
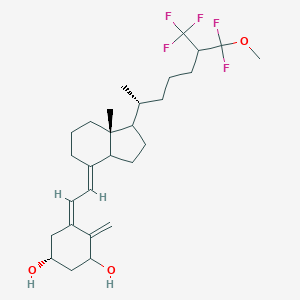
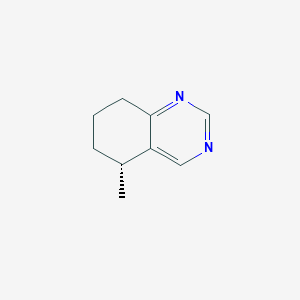
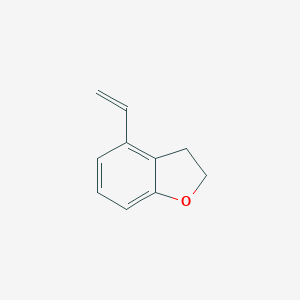
![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)
